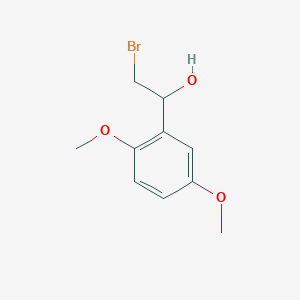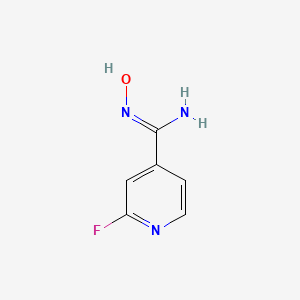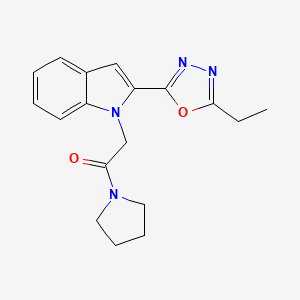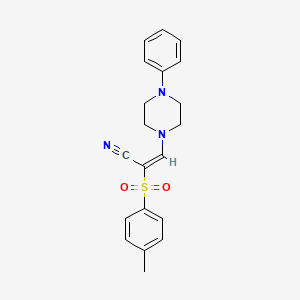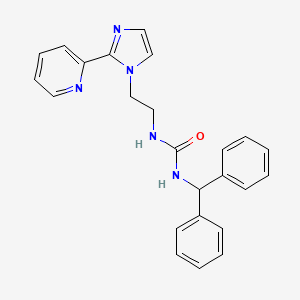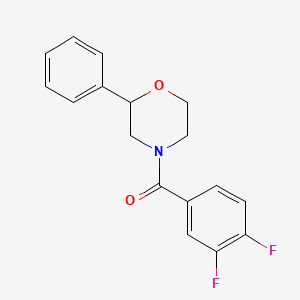![molecular formula C6H10O3S B2415229 5-Methylsulfonyl-1-oxaspiro[2.3]hexane CAS No. 2153161-62-5](/img/structure/B2415229.png)
5-Methylsulfonyl-1-oxaspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylsulfonyl-1-oxaspiro[2.3]hexane is a heterocyclic organic compound that has garnered interest due to its unique structural features and potential applications in various fields of chemistry and industry. The compound consists of a spirocyclic framework with an oxirane ring fused to a cyclopentane ring, and a methylsulfonyl group attached to the spiro carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfonyl-1-oxaspiro[2.3]hexane typically involves the following steps:
Formation of the Spirocyclic Framework: The initial step involves the formation of the spirocyclic framework through a cyclization reaction.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylsulfonyl-1-oxaspiro[2.3]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the methylsulfonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
5-Methylsulfonyl-1-oxaspiro[2.3]hexane has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 5-Methylsulfonyl-1-oxaspiro[2.3]hexane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity . The methylsulfonyl group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[2.3]hexane: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
5-Methyl-1-oxaspiro[2.3]hexane: Similar structure but without the sulfonyl group, resulting in different reactivity and applications.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a sulfonyl group, leading to different chemical properties and uses.
Uniqueness
5-Methylsulfonyl-1-oxaspiro[2This makes it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
5-methylsulfonyl-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-10(7,8)5-2-6(3-5)4-9-6/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPIVPEXGRGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2415147.png)
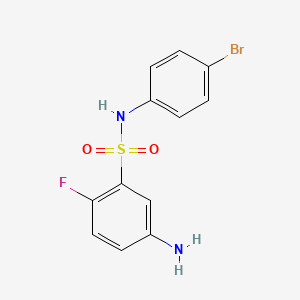
![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
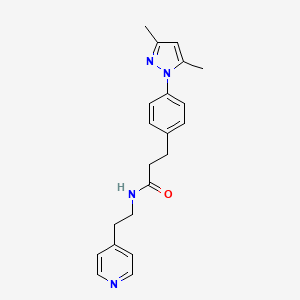
![[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B2415152.png)
![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)
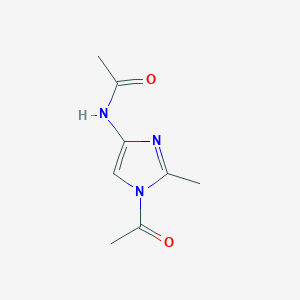
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
